Cas no 959026-08-5 ((5-phenyl-1,3-thiazol-2-yl)methanamine)

(5-Phenyl-1,3-thiazol-2-yl)methanamine is a heterocyclic amine featuring a thiazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its rigid thiazole scaffold enhances structural stability, while the reactive primary amine group allows for further functionalization, making it valuable for derivatization and drug discovery applications. The phenyl substituent contributes to lipophilicity, influencing binding affinity in medicinal chemistry contexts. This compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to air or moisture.
(5-phenyl-1,3-thiazol-2-yl)methanamine structure
959026-08-5 structure
Product Name:(5-phenyl-1,3-thiazol-2-yl)methanamine
CAS No:959026-08-5
MF:C10H10N2S
MW:190.264800548553
MDL:MFCD17251147
CID:4662006
PubChem ID:595757
Update Time:2025-10-22

(5-phenyl-1,3-thiazol-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-5-phenylthiazole
    • (5-phenyl-1,3-thiazol-2-yl)methanamine
    • MDL: MFCD17251147
    • Inchi: 1S/C10H10N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
    • InChI Key: MMPGPTYOLQERSX-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CC=C2)=CN=C1CN

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 335.1±25.0 °C at 760 mmHg
  • Flash Point: 156.5±23.2 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(5-phenyl-1,3-thiazol-2-yl)methanamine Security Information

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Additional information on (5-phenyl-1,3-thiazol-2-yl)methanamine

Introduction to (5-phenyl-1,3-thiazol-2-yl)methanamine (CAS No. 959026-08-5)

(5-phenyl-1,3-thiazol-2-yl)methanamine, identified by the CAS registry number 959026-08-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing a sulfur atom and a nitrogen atom in their ring structure. The presence of the phenyl group at the 5-position of the thiazole ring and the methanamine substituent at the 2-position imparts unique chemical properties and reactivity to this molecule.

The synthesis of (5-phenyl-1,3-thiazol-2-yl)methanamine typically involves multi-step processes that include nucleophilic substitution, condensation reactions, and possibly oxidation or reduction steps. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. Researchers have explored various catalysts, such as transition metal catalysts and enzymes, to optimize the reaction conditions and improve yield.

One of the most promising applications of (5-phenyl-1,3-thiazol-2-yl)methanamine lies in its potential as a precursor for drug development. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Studies have shown that this compound exhibits significant activity against various pathogens, making it a valuable candidate for antibiotic development. Additionally, its ability to modulate enzyme activity suggests its potential role in treating metabolic disorders.

Recent research has also focused on the role of (5-phenyl-1,3-thiazol-2-yl)methanamine in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as semiconductors and light-emitting diodes (LEDs). The compound's ability to form stable charge transfer complexes has been explored for use in advanced electronic devices.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of (5-phenyl-1,3-thiazol-2

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